2-Hydroxy-6-methylisonicotinoyl chloride

Vue d'ensemble

Description

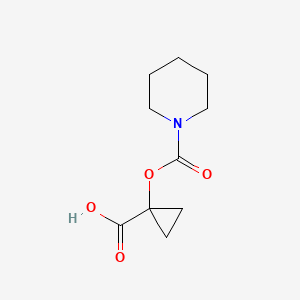

2-Hydroxy-6-methylisonicotinoyl chloride is a chemical compound that contains 17 atoms, including 6 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom . It has 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 17 bonds, with 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) . High-quality images based on quantum chemical computations are available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. Typically, these properties would include characteristics such as melting point, boiling point, density, and solubility .Applications De Recherche Scientifique

Reagent for Homologations of Aldehydes and Ketones

The compound has been utilized as a reagent in the modification of the Passerini reaction, showing potential in the homologation of aldehydes and ketones to α-hydroxycarboxamides. This process, involving N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, is efficient in converting these compounds, even in cases of readily enolized ketones such as acetone and acetophenone, with yields near 90% (Schiess & Seebach, 1983).

Aqueous Two-Phase System Applications

The compound has been studied in the context of aqueous two-phase systems (ATPS), particularly involving ionic liquids. Such systems are relevant in biotechnological applications for the separation and purification of biomolecules. The research focused on phase diagrams and tie-lines for ATPS at specific temperatures, providing insights into the extraction capacity of such systems, especially concerning chloramphenicol (Han et al., 2014).

Photorelease Studies

Research involving photorelease from compounds like 2,5-dimethylphenacyl chloride has contributed to understanding the behavior of related chlorides under light exposure. Studies on 2,5-dimethylphenacyl chloride, a compound structurally related to 2-Hydroxy-6-methylisonicotinoyl chloride, have provided insights into the photorelease mechanisms, which could be relevant for understanding similar behaviors in this compound (Pelliccioli et al., 2001).

Environmental Impact Studies

Studies on the photooxidation of trace organic chemicals in water, including chlorides, have implications for understanding the environmental impact of compounds like this compound. These studies help gauge the reactivity and breakdown of such compounds in aquatic environments (Zepp et al., 1987).

Safety and Hazards

While specific safety data for 2-Hydroxy-6-methylisonicotinoyl chloride is not available, general safety data for similar compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(8)11)3-6(10)9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUCWJAFDQCFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)

![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)

![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)

![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)

![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)